molecular formula C24H20FN3O4 B6494639 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 899758-41-9

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B6494639
CAS No.: 899758-41-9
M. Wt: 433.4 g/mol
InChI Key: HEAZIKFHOLIMKW-UHFFFAOYSA-N
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Description

This compound features a 2,6-dimethoxybenzamide core linked to a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety substituted with a fluorine atom at the ortho position of the phenyl ring.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAZIKFHOLIMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
  • Molecular Formula : C₁₈H₂₄N₂O₄ .
  • Key Features :
    • 2,6-dimethoxybenzamide backbone.
    • Isoxazole ring substituted with a bulky 1-ethyl-1-methylpropyl group.
  • Application : Pre-emergent herbicide targeting cellulose synthesis in broadleaf weeds .
  • Comparison: Both compounds share the 2,6-dimethoxybenzamide moiety, but Isoxaben lacks the quinazolinone ring and fluorine substituent. The bulky isoxazole substituent in Isoxaben enhances soil persistence, whereas the fluorine and quinazolinone in the target compound may improve bioavailability for pharmaceutical applications.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Molecular Formula : C₁₄H₉ClF₂N₂O₃ .
  • Key Features :
    • 2,6-difluorobenzamide core.
    • Urea-linked 4-chlorophenyl group.
  • Application : Insect growth regulator inhibiting chitin synthesis .
  • Comparison: Diflubenzuron’s fluorine atoms enhance electronegativity and membrane permeability, similar to the fluorine in the target compound. The urea linker contrasts with the target’s quinazolinone, suggesting divergent mechanisms of action.
N-(2'-ethyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide
  • Molecular Formula : C₂₅H₂₀F₂N₄O₃ .
  • Key Features :
    • 2,6-difluorobenzamide core.
    • Biphenyl-oxadiazolone substituent.
  • Application: Not explicitly stated, but oxadiazoles are common in agrochemicals and pharmaceuticals.
  • Comparison: The difluorobenzamide group aligns with the target’s dimethoxybenzamide, but the oxadiazolone vs. quinazolinone rings imply different electronic properties and target selectivity.

Structural Comparison Table

Compound Name Molecular Formula Key Structural Features Application Reference
Target Compound C₂₄H₂₀FN₃O₄ 2,6-dimethoxybenzamide, quinazolinone, fluorine Research (putative) -
Isoxaben C₁₈H₂₄N₂O₄ 2,6-dimethoxybenzamide, isoxazole, bulky alkyl Herbicide
Diflubenzuron C₁₄H₉ClF₂N₂O₃ 2,6-difluorobenzamide, urea linker, 4-chlorophenyl Insecticide
N-(2'-ethyl-3'-(...oxadiazol-2-yl)...) C₂₅H₂₀F₂N₄O₃ 2,6-difluorobenzamide, biphenyl-oxadiazolone Undisclosed

Key Research Findings and Implications

  • Electron-Withdrawing Groups : The fluorine in the target compound may enhance binding affinity in biological systems, analogous to Diflubenzuron’s fluorine-mediated activity .
  • Heterocyclic Moieties: The quinazolinone ring could facilitate interactions with ATP-binding pockets (common in kinase targets), unlike Isoxaben’s isoxazole, which contributes to herbicidal activity .
  • Metabolic Stability: The dimethoxy groups in both the target compound and Isoxaben may reduce metabolic degradation compared to non-substituted benzamides.

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